molecular formula C15H17ClN2 B2976205 Phenyl-(2-pyridin-4-ylcyclopropyl)methanamine;hydrochloride CAS No. 2241130-38-9

Phenyl-(2-pyridin-4-ylcyclopropyl)methanamine;hydrochloride

Cat. No.: B2976205
CAS No.: 2241130-38-9
M. Wt: 260.77
InChI Key: JXQXBYSUDFELSN-UHFFFAOYSA-N
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Description

Phenyl-(2-pyridin-4-ylcyclopropyl)methanamine;hydrochloride is a chemical compound with the molecular formula C15H16N2Cl It is a derivative of phenylcyclopropylamine and contains a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom

Synthetic Routes and Reaction Conditions:

  • Buchwald-Hartwig Amination: This method involves the palladium-catalyzed amination of aryl halides with amines. The reaction typically requires a palladium catalyst, a ligand, and a base.

  • Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

  • Reductive Amination: This method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent, such as sodium cyanoborohydride.

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired scale of production.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: Substitution reactions can replace one or more atoms or groups in the compound with different atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.

  • Substitution: Common reagents include halogens, alkyl halides, and nucleophiles.

Major Products Formed:

  • Oxidation: Oxidized derivatives of the compound.

  • Reduction: Reduced derivatives of the compound.

  • Substitution: Substituted derivatives of the compound.

Scientific Research Applications

Phenyl-(2-pyridin-4-ylcyclopropyl)methanamine;hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It can be used as a tool in biological studies to investigate the effects of chemical modifications on biological systems.

  • Industry: It can be used in the production of materials and chemicals with specific properties.

Mechanism of Action

Phenyl-(2-pyridin-4-ylcyclopropyl)methanamine;hydrochloride is similar to other phenylcyclopropylamine derivatives, such as 2-phenylpyridine and other pyridine-containing compounds. its unique structure, which includes the cyclopropyl group and the pyridine ring, sets it apart from these compounds. The presence of the pyridine ring can impart different chemical and biological properties compared to other similar compounds.

Comparison with Similar Compounds

  • 2-Phenylpyridine

  • 2-(Pyridin-4-yl)cyclopropylamine

  • Other pyridine derivatives

Properties

IUPAC Name

phenyl-(2-pyridin-4-ylcyclopropyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2.ClH/c16-15(12-4-2-1-3-5-12)14-10-13(14)11-6-8-17-9-7-11;/h1-9,13-15H,10,16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQXBYSUDFELSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(C2=CC=CC=C2)N)C3=CC=NC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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